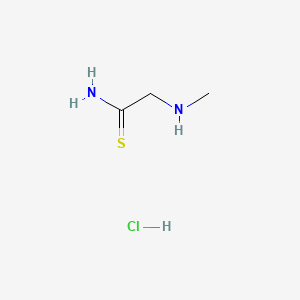

2-(Methylamino)ethanethioamide hydrochloride

Description

Historical Context and Discovery

The development and characterization of 2-(methylamino)ethanethioamide hydrochloride emerged from the broader exploration of thioamide chemistry that gained momentum in the latter half of the twentieth century. Thioamides, as a class of compounds, were first described in the 1870s when researchers discovered methods for converting amides to their sulfur analogues using phosphorus sulfides. The systematic investigation of thioamide compounds accelerated as their potential in medicinal chemistry became apparent, particularly in the development of anti-thyroid medications and other therapeutic agents.

The specific synthesis and characterization of this compound can be traced to pharmaceutical research programs focused on developing intermediates for histamine H₂-receptor antagonists. Patent literature from the early 2000s documents improved synthetic methodologies for preparing this compound as a key intermediate in the manufacture of nizatidine, a significant anti-ulcer medication. The compound's discovery was therefore not accidental but rather the result of targeted synthetic efforts aimed at developing efficient routes to pharmacologically active molecules.

The Chemical Abstracts Service assigned the compound the registry number 118020-65-8, formally establishing its place in chemical literature. Subsequent research has expanded understanding of its synthetic utility beyond its original pharmaceutical applications, leading to its recognition as a valuable building block in heterocyclic chemistry and materials science applications.

Nomenclature and Classification

This compound operates under several systematic and trivial nomenclature systems, reflecting its complex structural features and diverse applications. The International Union of Pure and Applied Chemistry designation for this compound is 2-(methylamino)ethanethioamide;hydrochloride, clearly indicating the presence of both the organic thioamide component and the inorganic hydrochloride salt. Alternative systematic names include 2-methylaminothioacetamide hydrochloride, which emphasizes the thioacetamide backbone with methylamino substitution.

The compound belongs to several important chemical classifications. Primarily, it is categorized as a thioamide, a class of compounds characterized by the presence of a carbon-sulfur double bond adjacent to a carbon-nitrogen bond. Within the thioamide family, it specifically represents an aliphatic thioamide due to the absence of aromatic substituents directly attached to the thioamide carbon. The methylamino substitution classifies it further as a secondary amine derivative, while the hydrochloride salt formation places it among ionic compounds with enhanced water solubility characteristics.

From a pharmaceutical perspective, the compound is classified as a pharmaceutical intermediate, specifically serving as a precursor in the synthesis of histamine H₂-receptor antagonists. This classification has important implications for its regulatory status and commercial availability. The compound also falls under specialty chemical categories due to its specific synthetic applications and relatively limited commercial production volumes.

The Simplified Molecular Input Line Entry System representation for this compound is CNCC(=S)N.Cl, providing a standardized method for database searches and computational chemistry applications. This notation clearly delineates the molecular connectivity while indicating the salt formation between the organic base and hydrochloric acid.

Structural Characteristics

The molecular structure of this compound exhibits several notable features that contribute to its chemical behavior and synthetic utility. The core structure consists of a two-carbon chain linking a methylamino group to a thioamide functional group, with the entire assembly existing as a hydrochloride salt. The thioamide group, characterized by the C(=S)N arrangement, represents the most chemically significant feature of the molecule.

Structural analysis reveals that the thioamide functional group adopts a planar configuration, consistent with general thioamide structural principles. The carbon-sulfur bond length in thioamides typically measures approximately 1.68 Ångströms, while the carbon-nitrogen bond exhibits partial double bond character with a length of approximately 1.31 Ångströms. This partial double bond character results from resonance between the neutral C(=S)N form and the dipolar C(⁻S⁻)=N⁺ form, contributing to restricted rotation around the carbon-nitrogen bond.

The methylamino substitution introduces additional structural complexity through the presence of a secondary amine group. The nitrogen atom in this group maintains tetrahedral geometry, with the lone pair of electrons contributing to the compound's basicity and nucleophilic reactivity. The hydrochloride salt formation occurs through protonation of this methylamino nitrogen, creating a stable ionic structure that enhances the compound's crystalline properties and handling characteristics.

Computational analysis using density functional theory methods has provided detailed insights into the electronic structure of this compound. The highest occupied molecular orbital primarily resides on the sulfur atom of the thioamide group, while the lowest unoccupied molecular orbital encompasses the thioamide carbon and adjacent regions. This electronic distribution explains the compound's susceptibility to nucleophilic attack at the thioamide carbon and electrophilic reactions at the sulfur center.

The three-dimensional structure exhibits conformational flexibility around the ethyl chain connecting the methylamino and thioamide groups. Multiple conformers are possible, with energy differences typically ranging from 2-5 kilocalories per mole depending on the specific geometry adopted. This conformational freedom contributes to the compound's ability to adopt favorable binding conformations in various chemical and biological contexts.

Significance in Thioamide Chemistry

This compound occupies a prominent position within thioamide chemistry due to its unique combination of structural features and synthetic accessibility. The compound serves as an excellent model system for understanding fundamental thioamide reactivity patterns while simultaneously offering practical synthetic utility in pharmaceutical and materials chemistry applications. Its significance extends beyond simple chemical interest to encompass important contributions to medicinal chemistry and synthetic methodology development.

The compound's role in pharmaceutical chemistry is particularly noteworthy, as it serves as a crucial intermediate in the synthesis of nizatidine and related histamine H₂-receptor antagonists. This application has driven extensive research into optimized synthetic methods for its preparation, leading to the development of improved procedures that avoid the traditional use of hydrogen sulfide gas in favor of safer phosphorus pentasulfide-based approaches. These methodological advances have broader implications for thioamide synthesis in general, providing safer and more environmentally friendly alternatives to traditional methods.

From a mechanistic perspective, this compound has contributed significantly to understanding thioamide reactivity patterns. Studies of its hydrolysis behavior under various conditions have revealed the influence of substituent patterns on thioamide stability. Unlike simple thioamides, the methylamino substitution provides additional coordination sites that can influence reaction pathways and product distributions. This enhanced reactivity profile makes the compound particularly valuable for synthetic transformations requiring precise control over reaction conditions and product selectivity.

The compound's significance in heterocyclic chemistry cannot be overstated, as it serves as a versatile precursor for thiazole ring formation reactions. The presence of both nucleophilic nitrogen centers and the electrophilic thioamide carbon provides multiple reactive sites that can be exploited in cyclization reactions. Research has demonstrated its utility in constructing complex thiazole derivatives through reactions with various electrophilic partners, including halogenated ketones and aldehydes.

Recent advances in thioamide biology have highlighted the potential significance of compounds like this compound as tools for studying natural thioamide-containing systems. While this specific compound does not occur naturally, its structural similarity to naturally occurring thioamides makes it valuable for biochemical studies aimed at understanding thioamide function in biological systems. The compound has been utilized in studies of thioamide-protein interactions and as a synthetic precursor for more complex thioamide-containing molecules designed to mimic natural systems.

The continuing evolution of thioamide chemistry has been significantly influenced by insights gained from studying this compound and related compounds. Its well-characterized structure and predictable reactivity patterns make it an excellent substrate for developing new synthetic methodologies, while its commercial availability ensures that promising discoveries can be readily translated into practical applications. As thioamide chemistry continues to expand into new areas including catalysis, materials science, and chemical biology, compounds like this compound will undoubtedly continue to play important foundational roles in these developing fields.

Properties

IUPAC Name |

2-(methylamino)ethanethioamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S.ClH/c1-5-2-3(4)6;/h5H,2H2,1H3,(H2,4,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLZGLCFPGKIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=S)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route

-

Starting Material : 2-(Methylamino)ethanamide (C₃H₇N₂O).

-

Reaction : Treat the amide with LR in anhydrous solvent (e.g., toluene or THF) under inert conditions.

-

Conditions :

-

Workup : Extract with organic solvent, filter, and isolate the thioamide.

-

Salification : Dissolve the thioamide in HCl (e.g., 34% HCl in ethanol) to form the hydrochloride salt.

Key Advantages

Example from Literature

In a study by Sun et al., 2-(decylsulfonyl)acetamide was converted to its thioamide analog using LR in toluene, achieving >90% yield. This protocol is adaptable to 2-(methylamino)ethanamide.

Direct Synthesis from Ethylene Sulfide and Methylamine

Ethylene sulfide (thiirane) reacts with amines under basic conditions to form thioethers. While this method is widely used for diethylaminoethanethiol, it can be modified for thioamide synthesis by introducing a nitrile or amide group.

Alternative Routes Involving Nitrile Intermediates

Nitriles can be converted to thioamides using hydrogen sulfide (H₂S) or ammonium polysulfide.

Synthetic Route

Example from Literature

In patent US3933811A, 2-dimethylamino-2-(2-pyridyl)acetonitrile was converted to the corresponding thioamide using H₂S in pyridine, achieving yields >90%. This method is applicable to smaller nitriles like 2-(methylamino)ethanenitrile.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)ethanethioamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form the corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary and secondary amines.

Substitution: Various substituted ethanethioamide derivatives.

Scientific Research Applications

2-(Methylamino)ethanethioamide hydrochloride is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly histamine H2-receptor antagonists.

Industry: In the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2-(Methylamino)ethanethioamide hydrochloride involves its role as an intermediate in the synthesis of histamine H2-receptor antagonists. These antagonists work by blocking the action of histamine on the H2 receptors in the stomach, thereby reducing the production of stomach acid. The molecular targets include the H2 receptors, and the pathways involved are related to the inhibition of gastric acid secretion .

Comparison with Similar Compounds

Structural and Functional Differences

- Thioamide vs. Thiol Groups: 2-(Methylamino)ethanethioamide contains a thioamide (C=S-NH₂) group, which enhances its reactivity in nucleophilic substitutions and metal coordination compared to the thiol (-SH) group in cysteamine hydrochloride .

- Substituent Effects: The dimethylamino derivative (CAS 27366-72-9) exhibits higher steric hindrance, reducing its reactivity in certain coupling reactions compared to the methylamino analog . 2-Diethylaminoethyl chloride hydrochloride (CAS 869-24-9) is a quaternary ammonium salt, enabling applications in ion-exchange resins and surfactants, unlike the thioamide-based compounds .

Research Findings

- Pharmaceutical Synthesis: Methylamino-substituted compounds, such as methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (), are critical intermediates in synthesizing spirocyclic drug candidates (e.g., EP 4374877A2) . The thioamide group in 2-(methylamino)ethanethioamide facilitates cyclization reactions, as seen in the synthesis of diazaspiro compounds targeting kinase inhibitors .

- Biological Activity: Cysteamine hydrochloride (CAS 156-57-0) is FDA-approved for cystinosis, leveraging its thiol group to cleave disulfide bonds in lysosomes . In contrast, thioamide derivatives are under investigation for antimicrobial and anticancer properties due to their metal-chelating ability .

Biological Activity

2-(Methylamino)ethanethioamide hydrochloride, a compound with the molecular formula C3H9ClN2S, is characterized by its thioamide functional group. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. The following sections will explore its synthesis, biological interactions, and relevant case studies.

The compound has a molar mass of approximately 154.66 g/mol and appears as a white crystalline solid, soluble in water. Its synthesis typically involves reactions with thionyl chloride and other reagents to form the thioamide structure, which is crucial for its biological activity.

Synthesis Method

A common method for synthesizing this compound includes:

- Reacting 2-(methylamino)ethanol with thionyl chloride in dichloromethane.

- The reaction conditions typically yield high purity and good yields of the desired product.

The biological activity of this compound is primarily attributed to its thioamide group, which may interact with various biological molecules such as enzymes and receptors. This interaction is hypothesized to influence metabolic pathways, potentially leading to therapeutic applications or insights into toxicity profiles.

Interaction Studies

Recent studies have indicated that compounds with similar structural features may exhibit varying degrees of biological activity. Interaction studies suggest that the thioamide group can enhance binding affinities to specific targets within biological systems.

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-(Dimethylamino)thioacetamide hydrochloride | 27366-72-9 | 0.70 |

| N,N-Dimethylaminothioacetamide | 142-25-6 | 0.55 |

| 2-(4-Methylpiperazin-1-yl)ethanamine | 934-98-5 | 0.50 |

This table illustrates the structural similarities between this compound and other compounds, which may help predict its biological behavior based on known activities of these analogs.

Antiviral Activity

One notable area of research involves the evaluation of this compound's potential as an antiviral agent. In a study examining various derivatives for their ability to inhibit viral entry, compounds structurally related to thioamides were tested against Ebola virus pseudotypes. The findings indicated that modifications in the thioamide structure could significantly enhance antiviral activity .

Toxicological Profiles

Another aspect of research focuses on the toxicological profiles associated with thioamide compounds. Studies have shown that while some derivatives exhibit beneficial therapeutic effects, others may present toxicity risks depending on their specific structural features and metabolic pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Methylamino)ethanethioamide hydrochloride, and how can purity be optimized?

- Methodology : Utilize retrosynthetic AI tools (e.g., Template_relevance models) to predict one-step pathways, leveraging databases like PISTACHIO and REAXYS for reaction feasibility . Purification via recrystallization in anhydrous ethanol or column chromatography (silica gel, chloroform/methanol gradients) is advised to achieve >95% purity, as validated for structurally similar thioamide hydrochlorides .

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodology :

- HPLC : Use a C18 column with UV detection at 270–280 nm (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) for quantifying impurities .

- NMR : ¹H and ¹³C NMR in DMSO-d6 to confirm methylamino and thioamide functional groups, referencing spectral data for analogous compounds like 2-aminoethanethiol hydrochloride .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ at m/z 124.57) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation; if exposed, move to fresh air immediately .

- Skin/Eye Contact : Rinse with copious water for ≥15 minutes; consult a physician if irritation persists .

- Disposal : Follow local regulations (e.g., US 40 CFR Part 261) for hazardous waste, avoiding environmental release .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodology : Conduct stability studies at pH 3–9 (buffers: citrate-phosphate-borate) under controlled temperatures (25°C, 40°C). Monitor degradation via HPLC every 24 hours for 7 days. Thioamide derivatives are typically stable in acidic conditions but hydrolyze in alkaline media .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thioamide group in nucleophilic substitution reactions?

- Methodology : Perform kinetic studies using substrates like alkyl halides. Compare reaction rates (UV-Vis or NMR monitoring) to analogous amides. The thioamide’s sulfur atom enhances nucleophilicity due to its polarizability, accelerating SN2 reactions. Computational modeling (DFT) can map transition states .

Q. How can computational tools predict binding interactions between this compound and biological targets (e.g., enzymes)?

- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) with targets like cysteine proteases. The thiol group may form disulfide bonds or coordinate metal ions in active sites. Validate predictions with SPR or ITC binding assays .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodology :

- Variable Analysis : Test parameters like solvent polarity (DMF vs. THF), temperature (0°C vs. reflux), and catalyst presence (e.g., triethylamine).

- Side-Reaction Identification : Use LC-MS to detect byproducts (e.g., oxidation to sulfonamides) .

- Reproducibility : Cross-validate protocols using high-purity reagents and inert atmospheres .

Q. Can this compound serve as a precursor for radiopharmaceuticals or isotopic labeling?

- Methodology : Synthesize deuterated analogs (e.g., replacing methyl groups with CD3) via H/D exchange under acidic conditions. Confirm isotopic purity using ²H NMR or high-resolution MS. For radiopharmaceuticals, incorporate ¹¹C via [¹¹C]methyl iodide in a Schlenk line .

Q. How does the hydrochloride salt form influence solubility and bioavailability in preclinical studies?

- Methodology : Compare solubility profiles (shake-flask method) in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2). The hydrochloride salt enhances aqueous solubility, improving oral bioavailability. Use Caco-2 cell models to assess intestinal permeability .

Key Data Contradictions and Solutions

-

Contradiction : Discrepancies in melting points (e.g., 180–190°C vs. 195–200°C).

-

Contradiction : Conflicting toxicity profiles in literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.